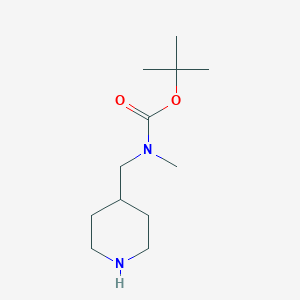

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREUHPKGCXOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629568 | |

| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-04-5 | |

| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthetic Insights of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS No. 138022-04-5) is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a piperidine ring and a Boc-protected secondary amine, makes it a versatile scaffold for the development of novel therapeutics, notably as an intermediate for IRAK4 inhibitors and orexin receptor antagonists. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a plausible synthetic route.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 138022-04-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][4] |

| Molecular Weight | 228.34 g/mol | [3] |

| Appearance | Colorless to yellow solid or liquid | [5] |

| Purity | Typically ≥95% | [3][5] |

| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound provides a crucial indication of its purity.

Protocol:

-

Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (for liquid samples)

Should the compound be a liquid at room temperature, its boiling point can be determined using the following method.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube) alongside a thermometer.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Assessment

Understanding the solubility profile of the compound is critical for reaction setup, workup, and purification.

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: To approximately 10-20 mg of this compound in a small test tube, the chosen solvent is added dropwise with agitation.

-

Observation: The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the amount of solvent required to dissolve a known mass of the compound can be measured.

Synthetic Pathway and Experimental Workflow

A likely synthetic pathway starts from 4-(aminomethyl)piperidine. The primary amine is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The piperidine nitrogen is then protected, followed by methylation of the carbamate nitrogen, and finally deprotection of the piperidine nitrogen. A more direct route could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with methylamine, followed by protection of the resulting secondary amine with a Boc group.

Logical Workflow for a Plausible Synthesis

Caption: Plausible synthetic routes to the target compound.

Role in Drug Development: An Intermediate for Advanced Therapeutics

This compound serves as a crucial intermediate in the synthesis of next-generation therapeutics, particularly IRAK4 inhibitors and orexin receptor antagonists.

IRAK4 Inhibitor Synthesis Workflow

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. Inhibitors of IRAK4 are being investigated for the treatment of various autoimmune diseases and cancers. The piperidine moiety of this compound is often incorporated into the final inhibitor structure to confer desirable pharmacokinetic properties.

Caption: Role as an intermediate in IRAK4 inhibitor synthesis.

Orexin Receptor Antagonist Synthesis Workflow

Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are developed for the treatment of insomnia. The piperidine structure provided by this compound is a common feature in many orexin receptor antagonists.

Caption: Role as an intermediate in orexin antagonist synthesis.

References

In-Depth Technical Guide: tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS No. 138022-04-5) is a key bifunctional molecule employed in medicinal chemistry and drug discovery. Its structure, incorporating a piperidine scaffold and a Boc-protected secondary amine, makes it a valuable building block, particularly in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central piperidine ring, which is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. Attached to the 4-position of the piperidine via a methylene group is a methylcarbamate moiety. The carbamate nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.

Synonyms: N-methyl-N-(4-piperidinylmethyl)-carbamic acid, 1,1-dimethylethyl ester[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 138022-04-5 | [2][3][4][5] |

| Molecular Formula | C12H24N2O2 | [2][3] |

| Molecular Weight | 228.33 g/mol | [5] |

| Physical Form | Colorless to yellow solid or liquid | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [4] |

Application in PROTAC Technology

A significant and cutting-edge application of this compound is its use as a linker component in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6][7] The linker plays a critical role in a PROTAC's efficacy by connecting the target-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a productive ternary complex.

The piperidine moiety within this compound can be a part of the E3 ligase ligand or the linker itself, contributing to the overall structural and physicochemical properties of the PROTAC, such as solubility and cell permeability.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this pathway.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

General Synthesis of N-Boc Protected Piperidine Derivatives

The synthesis of tert-butyl carbamates often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). For a compound like this compound, a potential synthetic route could involve the reductive amination of a suitable piperidine precursor followed by Boc protection.

Materials:

-

Piperidine-4-carbaldehyde derivative

-

Methylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reductive Amination:

-

Dissolve the piperidine-4-carbaldehyde derivative in dichloromethane (DCM).

-

Add methylamine (as a solution in a suitable solvent like THF or as a gas) and stir the mixture at room temperature for a specified period to form the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

-

-

Boc Protection:

-

Dissolve the crude secondary amine in DCM.

-

Add a suitable base, such as triethylamine (TEA).

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction times, and stoichiometry of reagents, would need to be optimized for the specific starting materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in modern drug discovery, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its well-defined structure and the chemical tractability of the Boc protecting group make it an important tool for medicinal chemists. The provided information on its properties, its application in PROTACs, and a general synthetic approach offers a solid foundation for researchers and scientists working in this area.

References

- 1. CAS 138022-04-5: TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-C… [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 138022-04-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a key chemical intermediate in medicinal chemistry. It details the compound's chemical properties, synthesis, and significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information including experimental protocols and pathway diagrams to illustrate its utility as a synthetic building block and PROTAC linker.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring a piperidine scaffold and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The piperidine ring is a privileged structure in medicinal chemistry, valued for its three-dimensional framework that facilitates precise interactions with biological targets.[1] The Boc group serves as a robust and easily removable protecting group for the amine, enabling selective chemical modifications at other sites within a molecule.[1] The presence of the methyl group on the carbamate nitrogen provides distinct steric and electronic properties compared to its secondary amine counterpart.

This compound is formally known by its IUPAC name: This compound .[2] Its properties and identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 138022-04-5 | [2][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][4] |

| Molecular Weight | 228.34 g/mol | [2][4] |

| Canonical SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C | [2] |

| Purity | Typically ≥95% | [2] |

| Physical Form | Solid or semi-solid | [5] |

| Storage Conditions | Room temperature, inert atmosphere, dark place | [1][5] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules with therapeutic potential.

Intermediate for Bioactive Molecules

The piperidine-carbamate scaffold is integral to the design of various enzyme inhibitors and receptor antagonists. While direct research on this specific methylated compound is limited in publicly available literature, structurally related piperidine carbamates are key intermediates in the development of:

-

IRAK4 Inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key target for treating inflammatory and autoimmune diseases.[1] Chiral piperidine carbamates are pivotal intermediates in the synthesis of potent IRAK4 inhibitors.[1][6]

-

Orexin Receptor Antagonists: These are targeted for the treatment of sleep disorders. The synthesis of these antagonists often employs piperidine-based intermediates.[1][6]

-

NLRP3 Inflammasome Inhibitors: The related compound, tert-butyl piperidin-4-ylcarbamate, is a starting material for novel inhibitors of the NLRP3 inflammasome, a critical complex in inflammatory signaling.[1]

The table below summarizes the therapeutic targets addressed by molecules derived from closely related piperidinyl-carbamate scaffolds.

| Target Enzyme/Pathway | Therapeutic Area | Derivative Compound Example | Activity | Reference(s) |

| BACE1 | Alzheimer's Disease | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | IC₅₀ = 15.4 nM | [1] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Kᵢ = 0.17 µM | [1] |

| NLRP3 Inflammasome | Inflammatory Diseases | Cyanoguanidine derivatives | Inhibition of pyroptosis | [1] |

PROTAC Linker

This compound is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] The piperidine structure within the linker can provide favorable physicochemical properties and spatial orientation.

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process starting from commercially available piperidine derivatives. A plausible synthetic workflow is outlined below. This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Detailed Methodology: Boc Protection

This protocol details the final step of the proposed synthesis: the protection of the secondary amine with a Boc group.

Materials:

-

N-Methyl-1-(piperidin-4-yl)methanamine (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel

Procedure:

-

Dissolve N-methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution with stirring.

-

In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Safety Note: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Involvement in Signaling Pathways

As a synthetic intermediate, this compound is used to create molecules that modulate critical signaling pathways in disease. For instance, derivatives of the piperidine-carbamate scaffold have been developed to inhibit the NLRP3 inflammasome, a key component of the innate immune system.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its structure combines the advantageous properties of the piperidine scaffold with the utility of a Boc-protected secondary amine, making it an essential building block for complex molecular architectures. Its application in synthesizing targeted inhibitors and its emerging role as a PROTAC linker underscore its continued importance in medicinal chemistry and the pursuit of novel therapeutics.

References

- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

- 2. This compound 95% | CAS: 138022-04-5 | AChemBlock [achemblock.com]

- 3. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS 138022-04-5): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl methyl(piperidin-4-ylmethyl)carbamate, registered under CAS number 138022-04-5. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structural features, incorporating a piperidine moiety and a Boc-protected secondary amine, make it a versatile linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a plausible synthetic route with an experimental protocol, and explores its application in the development of novel therapeutics, including degraders of Bruton's Tyrosine Kinase (BTK) and modulators of the Hippo signaling pathway.

Chemical Properties and Identification

This compound is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on a methylamino-methyl substituent at the 4-position of the piperidine ring.

| Property | Value |

| CAS Number | 138022-04-5 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | This compound |

| SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C |

| Physical Form | Colorless to yellow solid or liquid |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, culminating in a reductive amination reaction. A common and efficient method involves the reaction of a Boc-protected piperidine derivative with methylamine.

Plausible Synthetic Pathway

A likely synthetic route begins with commercially available N-Boc-piperidine-4-carboxaldehyde. This aldehyde undergoes reductive amination with methylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the target compound.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of this compound via reductive amination.

Materials:

-

N-Boc-piperidine-4-carboxaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-piperidine-4-carboxaldehyde (1 equivalent) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.

-

Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure product.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker precursor in the synthesis of PROTACs. The piperidine ring provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands of a PROTAC, a critical factor for the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The Boc-protected amine allows for facile deprotection and subsequent conjugation to either the target protein ligand or the E3 ligase ligand.

PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Application in Bruton's Tyrosine Kinase (BTK) Degraders

This compound has been utilized as a building block in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. In this context, the deprotected linker is typically coupled to a BTK inhibitor (the "warhead") and an E3 ligase ligand, such as derivatives of thalidomide or pomalidomide which bind to the Cereblon (CRBN) E3 ligase.

Experimental Workflow for BTK Degrader Synthesis:

Application in Modulators of the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway. This compound has been employed in the synthesis of small molecules designed to modulate components of the Hippo pathway. These molecules may act by inducing the degradation of key pathway proteins, thereby influencing cell growth and survival.

Simplified Hippo Signaling Pathway:

When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of YAP/TAZ, causing their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes that drive cell proliferation.

Conclusion

This compound (CAS 138022-04-5) is a key synthetic intermediate with significant applications in modern drug discovery, particularly in the design of PROTACs. Its structural features provide a balance of rigidity and synthetic tractability, making it an attractive component for the linker element of these novel therapeutic agents. The ability to incorporate this building block into molecules that can induce the degradation of high-value targets such as BTK and modulate critical signaling pathways like the Hippo pathway underscores its importance for researchers and drug developers in the oncology and immunology fields. Further exploration of linkers derived from this and similar scaffolds will undoubtedly continue to advance the field of targeted protein degradation.

Synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a robust multi-step synthesis for tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry, starting from the readily available piperidin-4-ylmethanol. The described synthetic pathway is designed for scalability and reproducibility, offering detailed experimental protocols for each transformation. The synthesis involves the strategic use of protecting groups to ensure high regioselectivity and yield. All quantitative data, including yields and key reaction parameters, are summarized for clarity. Visual aids in the form of a detailed experimental workflow diagram are provided to facilitate a comprehensive understanding of the synthetic process.

Introduction

Piperidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the piperidine ring at the 4-position provides versatile intermediates for drug discovery programs. This compound is a valuable bifunctional building block, incorporating a secondary amine for further derivatization and a Boc-protected primary amine, which allows for orthogonal chemical manipulations. This guide details a reliable five-step synthesis commencing from piperidin-4-ylmethanol, focusing on practical and scalable laboratory procedures.

Overall Synthetic Pathway

The synthesis of this compound from piperidin-4-ylmethanol is accomplished through a five-step sequence:

-

N-Benzylation of Piperidin-4-ylmethanol: The piperidine nitrogen is protected with a benzyl group to prevent side reactions in subsequent steps.

-

Oxidation to Aldehyde: The primary alcohol of N-benzyl-4-(hydroxymethyl)piperidine is oxidized to the corresponding aldehyde, N-benzylpiperidine-4-carboxaldehyde.

-

Reductive Amination: The aldehyde undergoes reductive amination with methylamine to introduce the methylaminomethyl moiety.

-

Boc Protection: The resulting secondary amine is selectively protected with a di-tert-butyl dicarbonate to yield the Boc-protected intermediate.

-

Debenzylation: The final step involves the removal of the N-benzyl protecting group to afford the target compound, this compound.

Experimental Workflow

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Benzylation | Piperidin-4-ylmethanol | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 12 | ~90 |

| 2 | Oxidation | N-Benzyl-4-(hydroxymethyl)piperidine | Pyridinium chlorochromate (PCC) | DCM | RT | 2 | ~85 |

| 3 | Reductive Amination | N-Benzylpiperidine-4-carboxaldehyde | Methylamine, NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | ~80 |

| 4 | Boc Protection | N-Benzyl-N'-methyl-4,4'-bipiperidine | Di-tert-butyl dicarbonate (Boc₂O), Et₃N | DCM | RT | 4 | ~95 |

| 5 | Debenzylation | tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate | H₂, 10% Pd/C | Methanol | RT | 16 | ~98 |

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-4-(hydroxymethyl)piperidine

-

Materials: Piperidin-4-ylmethanol, benzyl bromide, potassium carbonate, acetone.

-

Procedure: To a solution of piperidin-4-ylmethanol (1.0 eq) in acetone, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford N-benzyl-4-(hydroxymethyl)piperidine.

Step 2: Synthesis of N-Benzylpiperidine-4-carboxaldehyde

-

Materials: N-Benzyl-4-(hydroxymethyl)piperidine, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure: To a stirred solution of N-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM, pyridinium chlorochromate (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde.

Step 3: Synthesis of N-Benzyl-N'-methyl-4,4'-bipiperidine

-

Materials: N-Benzylpiperidine-4-carboxaldehyde, methylamine solution (e.g., 40% in water), sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE).

-

Procedure: A solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) and methylamine (1.2 eq) in DCE is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.[1][2]

Step 4: Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate

-

Materials: N-Benzyl-N'-methyl-4,4'-bipiperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), DCM.

-

Procedure: To a solution of N-benzyl-N'-methyl-4,4'-bipiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the Boc-protected product.

Step 5: Synthesis of this compound

-

Materials: tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate, 10% Palladium on carbon (Pd/C), methanol.

-

Procedure: A solution of tert-butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate (1.0 eq) in methanol is taken in a hydrogenation vessel. 10% Pd/C (10 wt%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 16 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from piperidin-4-ylmethanol. The use of a benzyl protecting group for the piperidine nitrogen allows for the selective functionalization of the 4-position, leading to high yields of the desired product. The experimental protocols are described in sufficient detail to be readily implemented in a laboratory setting by researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic and Synthetic Profile of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS Number: 138022-04-5), a key building block in medicinal chemistry. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents data for a closely related analogue, tert-butyl (piperidin-4-ylmethyl)carbamate, to provide valuable comparative insights. Detailed experimental protocols for the synthesis of related piperidine derivatives and general spectroscopic analysis workflows are also included to support research and development activities.

Compound Identification and Properties

This compound is a piperidine derivative featuring a Boc-protected aminomethyl group at the 4-position, with an additional methyl group on the carbamate nitrogen.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 138022-04-5 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Canonical SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for tert-butyl (piperidin-4-ylmethyl)carbamate

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| 156.0 | C=O (Carbamate) |

| 78.9 | C(CH₃)₃ |

| 46.5 | CH₂-N (Piperidine) |

| 46.0 | CH₂-NH (Aminomethyl) |

| 36.3 | CH (Piperidine) |

| 31.8 | CH₂ (Piperidine) |

| 28.4 | C(CH₃)₃ |

Note: Data corresponds to the demethylated analogue, tert-butyl (piperidin-4-ylmethyl)carbamate.

Mass Spectrometry (MS) Data for tert-butyl (piperidin-4-ylmethyl)carbamate

The mass spectrum for the demethylated analogue shows characteristic fragmentation patterns. The predicted monoisotopic mass is 214.168127949 Da.[1]

| m/z | Interpretation |

| 215.17540 | [M+H]⁺ |

| 237.15734 | [M+Na]⁺ |

| 157 | [M-C₄H₉O]⁺ or [M-Boc]⁺ fragment |

| 141 | Further fragmentation |

Note: Data corresponds to the demethylated analogue, tert-butyl (piperidin-4-ylmethyl)carbamate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of related piperidine carbamate derivatives and the general procedures for acquiring spectroscopic data. These protocols are based on established synthetic methodologies.

Synthesis of a Boc-Protected Piperidine Derivative

This protocol describes a general method for the Boc-protection of an aminopiperidine derivative, which is a key step in the synthesis of the target molecule.

-

Reaction Setup: Dissolve the starting aminopiperidine derivative in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Addition of Reagents: Add a base, such as triethylamine or sodium bicarbonate, to the solution. Cool the mixture to 0 °C in an ice bath.

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected piperidine derivative.

General Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an ATR accessory. For liquid samples, a thin film can be used.

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

MS: Infuse the sample solution into a mass spectrometer (e.g., ESI-MS) to obtain the mass spectrum.

-

IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound, leveraging data from a close structural analogue to facilitate further research and development in the field of medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making the development of efficient and stereoselective synthetic routes to substituted piperidines a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive review of the core strategies for constructing this privileged heterocyclic system, with a focus on practical experimental protocols, comparative data, and a clear visualization of reaction pathways.

Catalytic Hydrogenation of Pyridines

The reduction of readily available pyridine precursors is one of the most direct and atom-economical methods for the synthesis of piperidines. This approach involves the addition of hydrogen across the aromatic ring, typically facilitated by a transition metal catalyst. While conceptually simple, challenges include the inherent aromatic stability of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.[1]

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed, particularly in industrial settings, due to their ease of separation and recyclability.[1] Platinum group metals, such as platinum, palladium, and rhodium, are highly effective. The use of acidic additives can enhance the reaction rate by protonating the pyridine nitrogen, thereby reducing catalyst poisoning and activating the ring towards reduction.[1]

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

| PtO₂ | Pyridine | H₂ (50-70 bar), Acetic Acid, rt | >95% | [1] |

| 5% Rh/C | 3-Methylpyridine | H₂ (5 bar), 40°C, 16 h | 98% | [1] |

| 10% Pd/C | 4-Picoline | H₂ (1 atm), HCl, Ethanol, rt | 90% | [1] |

| Raney Ni | Pyridine | H₂ (100 atm), 150°C | High | [1] |

Homogeneous and Asymmetric Catalysis

Homogeneous catalysts offer the potential for higher selectivity and milder reaction conditions. Notably, iridium and rhodium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of pyridines and their activated derivatives (e.g., pyridinium salts), providing enantiomerically enriched piperidines.[2][3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt [2]

A representative procedure for the rhodium-catalyzed asymmetric transfer hydrogenation of an N-benzylpyridinium salt is as follows:

-

To a reaction vessel are added the N-benzylpyridinium salt (1.0 equiv.), a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.2 equiv.), and a rhodium precursor (e.g., [RhCp*Cl₂]₂, 0.5 mol%).

-

A solution of formic acid and triethylamine (5:2 mixture) is added as the hydrogen source.

-

The reaction mixture is stirred at a specified temperature (e.g., 40°C) for a designated time (e.g., 24 h).

-

Upon completion, the reaction is worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the chiral substituted piperidine.

This method has been shown to provide a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[2]

Logical Relationship of Catalytic Hydrogenation

Caption: Overview of the catalytic hydrogenation approach to piperidine synthesis.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered nitrogen heterocycles. In the context of piperidine synthesis, this reaction typically involves the coupling of an imine (dienophile) with a diene. The use of electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), with imines provides access to functionalized dihydropyridinone intermediates, which can be readily converted to substituted piperidines.[4][5]

Experimental Protocol: Aza-Diels-Alder Reaction with Danishefsky's Diene [6]

A general procedure for the aza-Diels-Alder reaction is as follows:

-

To a solution of the imine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78°C) is added a Lewis acid catalyst (e.g., zinc chloride, 0.1 equiv.).

-

Danishefsky's diene (1.2 equiv.) is then added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The resulting dihydropyridinone is then subjected to further transformations, such as reduction and hydrolysis, to yield the desired substituted piperidine.

Table 2: Aza-Diels-Alder Reaction of Imines with Danishefsky's Diene

| Imine Substituent (on N) | Imine Substituent (on C) | Catalyst | Yield of Dihydropyridinone (%) | Reference |

| Benzyl | Phenyl | ZnCl₂ | 85 | [4] |

| p-Methoxyphenyl | Furyl | Sc(OTf)₃ | 92 | [7] |

| Allyl | Styryl | Yb(OTf)₃ | 78 | [7] |

| H | Phenyl | BF₃·OEt₂ | 80 | [4] |

Aza-Diels-Alder Reaction Pathway

Caption: Schematic of the aza-Diels-Alder approach to substituted piperidines.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines through intramolecular or intermolecular strategies. The intramolecular version often involves the cyclization of an amino-aldehyde or amino-ketone. A particularly effective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent.[8][9]

Experimental Protocol: Intramolecular Reductive Amination [10]

A general procedure for the intramolecular reductive amination to form a piperidine ring is as follows:

-

To a solution of the amino-aldehyde or amino-ketone precursor (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added sodium triacetoxyborohydride (1.5 equiv.).

-

A weak acid, such as acetic acid, may be added to facilitate iminium ion formation.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Table 3: Reductive Amination with Sodium Triacetoxyborohydride

| Substrate | Amine | Product | Yield (%) | Reference |

| Glutaraldehyde | Benzylamine | N-Benzylpiperidine | 85 | [8] |

| 5-Oxohexanal | Aniline | 2-Methyl-N-phenylpiperidine | 78 | [8] |

| 1,5-Diphenyl-1,5-pentanedione | Ammonia | 2,6-Diphenylpiperidine | 72 | [8] |

| Methyl 5-oxopentanoate | Methylamine | N-Methyl-2-piperidone | 90 | [9] |

Reductive Amination Workflow

Caption: A typical experimental workflow for reductive amination.

Catalytic Asymmetric Synthesis from Pyrrolidines

An innovative approach to chiral β-hydroxy piperidines involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and a subsequent ring expansion. This methodology provides access to various stereoisomers of substituted piperidines.[11][12]

Experimental Protocol: Asymmetric Synthesis from N-Boc Pyrrolidine [11]

A general procedure for this transformation is as follows:

-

In an inert atmosphere at -78°C, a solution of a chiral ligand (e.g., (-)-sparteine or a surrogate) in diethyl ether is treated with s-BuLi.

-

A solution of N-Boc pyrrolidine in diethyl ether is then added dropwise.

-

After stirring for several hours at -78°C, the desired aldehyde is added to the reaction mixture.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the combined organic layers are dried and concentrated.

-

The resulting amino alcohol undergoes a ring-expansion reaction, which can be promoted by treatment with a suitable reagent (e.g., trifluoroacetic acid for Boc deprotection followed by base-mediated cyclization).

-

The final piperidine product is purified by chromatography.

Table 4: Asymmetric Synthesis of β-Hydroxy Piperidines from N-Boc Pyrrolidine

| Aldehyde | Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) | Yield (%) | Reference | |---|---|---|---|---| | Benzaldehyde | (-)-Sparteine | 95:5 | 98 | 75 |[11] | | Isobutyraldehyde | (+)-Sparteine Surrogate | 90:10 | 95 | 68 |[11] | | Cinnamaldehyde | (-)-Sparteine | 92:8 | 97 | 72 |[11] | | 3-Phenylpropanal | (+)-Sparteine Surrogate | 88:12 | 96 | 70 |[11] |

This guide provides a foundational understanding of key synthetic strategies for accessing substituted piperidines. For more detailed information on specific substrates and reaction optimization, consulting the primary literature cited is highly recommended. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolkit for constructing this vital heterocyclic motif.

References

- 1. benchchem.com [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. sciencemadness.org [sciencemadness.org]

- 10. rsc.org [rsc.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis: A Technical Guide for Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its synthesis and functionalization are therefore of critical importance to drug discovery and development. A key strategy in the synthetic chemist's toolkit is the use of protecting groups, and for the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is arguably the most versatile and widely employed. This technical guide provides an in-depth analysis of the role of Boc protection in piperidine synthesis, detailing its application, advantages, and associated experimental protocols.

Core Principles of Boc Protection in Piperidine Chemistry

The efficacy of the Boc group in piperidine synthesis stems from a combination of stability and controlled lability. The secondary amine of the piperidine ring is a nucleophilic and basic center, which can interfere with a wide range of synthetic transformations intended for other parts of the molecule. The Boc group serves as a temporary shield for this amine, effectively deactivating its nucleophilicity and basicity.[1]

The primary advantages of using Boc protection are:

-

Stability: The Boc group is robust and stable under a wide variety of reaction conditions, including basic, reductive (e.g., catalytic hydrogenation), and mild oxidative conditions.[2][3] This stability allows for extensive modification of the piperidine ring or appended functional groups without disturbing the protected nitrogen.

-

Facile Cleavage: Despite its stability, the Boc group is readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, leaving the protonated piperidine amine.[6]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of piperidine intermediates in common organic solvents, simplifying reaction workups and purification.

-

Orthogonality: The Boc group's acid-lability makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][6] This orthogonality is crucial for complex, multi-step syntheses where selective deprotection is required.[6]

Synthetic Workflow: Protection, Functionalization, and Deprotection

The utilization of Boc protection in piperidine synthesis typically follows a three-stage logical workflow: protection of the piperidine nitrogen, functionalization at a different position, and finally, deprotection to reveal the free amine for subsequent reactions or as the final product.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key stages of the Boc-protected piperidine synthesis workflow, accompanied by quantitative data summarized from various sources.

Stage 1: N-Boc Protection of Piperidines

The most common method for introducing the Boc group is the reaction of a piperidine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid generated.

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine [7][8]

-

Reaction Setup: A solution of 4-hydroxypiperidine (1.0 eq.) is prepared in a suitable solvent, such as dichloromethane (DCM) or a mixture of water and dioxane.[7]

-

Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq.), is added to the solution.[7][8]

-

Reagent Addition: The mixture is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq.) in the same solvent is added dropwise.[7]

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.[7]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched with water, and the organic layer is separated. The organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield N-Boc-4-hydroxypiperidine.[7]

Table 1: Quantitative Data for N-Boc Protection Reactions

| Piperidine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Hydroxypiperidine | NaHCO₃ | DCM / H₂O | 15 | 85 - quantitative | [8] |

| 4-Piperidinecarboxylic acid | Na₂CO₃ / NaHCO₃ | H₂O | 22 | Not specified | [9] |

| Piperidine | Triethylamine | THF | Not specified | Not specified | [3] |

| 4-Piperidone HCl Hydrate | NaOH | H₂O | 12 | High (not specified) | [8] |

Stage 2: Functionalization of the N-Boc-Piperidine Ring

With the nitrogen atom masked, the piperidine ring can be functionalized at its carbon atoms. One of the most powerful methods is the direct α-C–H lithiation followed by trapping with an electrophile. The Boc group is essential for this transformation, as it facilitates the deprotonation at the adjacent C2 position.[10][11]

Experimental Protocol: α-Arylation of N-Boc-Piperidine via Photoredox Catalysis [12]

-

Reaction Setup: In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the desired aryl halide (0.3 mmol), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).

-

Reaction: Seal the vial and place it in front of a blue LED light source. Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup & Purification: Upon completion, the reaction mixture is typically diluted, washed, and concentrated. The crude product is then purified by silica gel column chromatography.

Table 2: Examples of N-Boc-Piperidine Functionalization Reactions

| Reaction Type | Key Reagents | Position | Yield (%) | Reference |

| α-C–H Lithiation / Arylation | sec-BuLi, ZnCl₂, Pd catalyst | C2 | Good to high | [11] |

| Photoredox α-C–H Arylation | Ir(ppy)₃, Aryl Halide, Base | C2 | Good to high | [13] |

| Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Donor/Acceptor Carbene | C2 | Not specified | [14] |

| Rh-Catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Not specified | [14] |

Stage 3: N-Boc Deprotection

The final step in this workflow is the removal of the Boc group to unveil the piperidine nitrogen. This is almost exclusively achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity.[4]

Experimental Protocol: N-Boc Deprotection using TFA in DCM [4][15]

-

Reaction Setup: Dissolve the N-Boc-piperidine derivative (1.0 eq.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates susceptible to alkylation by the tert-butyl cation, a scavenger such as triethylsilane (1.1-1.2 eq.) can be added.[4]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete in 1-4 hours.[4]

-

Monitoring: Monitor progress by TLC or LC-MS. The product amine can be visualized with a ninhydrin stain.

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly or neutralized by dissolving the residue in water and adding a base (e.g., saturated NaHCO₃ solution) until the pH is basic. The free amine is then extracted with an organic solvent (e.g., DCM or EtOAc), dried, and concentrated.

Table 3: Common Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time (h) | Comments | Reference |

| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Most common method; scavengers can be used to prevent side reactions. | [4][12] |

| 4M HCl | Dioxane or Methanol | RT | 1 - 3 | Often yields a precipitating hydrochloride salt, simplifying isolation. | [4][15] |

| 6N HCl | Aqueous | Not specified | Not specified | Used for robust substrates. | [16] |

| Thermal (High Temp) | Methanol (in flow) | >100 | Minutes | An alternative, acid-free method, suitable for specific substrates. | [5] |

Logical Relationships in Protecting Group Strategy

The decision to use a Boc group over other amine protecting groups is a critical aspect of synthetic design. The choice depends on the stability of other functional groups within the molecule.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of functionalized piperidines for pharmaceutical research and development. Its robust nature, coupled with its predictable and clean acid-catalyzed removal, provides a reliable strategy for masking the reactivity of the piperidine nitrogen while other synthetic manipulations are performed.[1][17] The extensive body of literature providing well-established protocols for its introduction, use in directing functionalization, and subsequent removal underscores its central role. A thorough understanding of the principles and experimental methodologies detailed in this guide is essential for researchers and scientists aiming to efficiently construct complex piperidine-containing molecular architectures.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. jgtps.com [jgtps.com]

- 17. nbinno.com [nbinno.com]

Stability and Storage of Tert-Butyl Methyl(piperidin-4-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl(piperidin-4-ylmethyl)carbamate is a key bifunctional building block in medicinal chemistry, integrating the structurally significant piperidine scaffold with a tert-butyloxycarbonyl (Boc) protected amine. This intermediate is utilized in the synthesis of complex molecules, including potent IRAK4 inhibitors and orexin receptor antagonists.[1] Given its role in multi-step syntheses, a thorough understanding of its stability and optimal storage conditions is critical to ensure its purity, and integrity, and to prevent the formation of impurities that could compromise subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methods and understanding the compound's behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108612-54-0 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.31 g/mol | |

| Appearance | White to yellow solid or semi-solid | |

| IUPAC Name | tert-butyl methyl(piperidin-4-yl)carbamate |

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and the compound's chemical nature:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Room temperature. | Avoids potential for accelerated degradation at elevated temperatures. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The piperidine moiety is susceptible to oxidation.[2] |

| Light | Keep in a dark place. | Protects against potential photolytic degradation. |

| Moisture | Keep container tightly closed in a dry place. | The carbamate linkage can be susceptible to hydrolysis. |

| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent oxidative degradation and acid-catalyzed hydrolysis of the Boc group. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a Boc-protected amine and a piperidine ring, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. The carbamate ester linkage can also undergo hydrolysis under strongly basic conditions, although it is generally more stable to base than to acid.[3][4]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate or the nitrogen atom of the Boc group facilitates cleavage, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: While more resistant to basic conditions, prolonged exposure to strong bases can lead to the hydrolysis of the carbamate to form the corresponding amine, tert-butanol, and carbonate salts.

Oxidative Degradation

The piperidine ring, being a secondary amine, is susceptible to oxidation.[2] Oxidative stress can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts. The specific products will depend on the nature of the oxidizing agent.

Thermal Degradation

At elevated temperatures, thermal decomposition of the molecule can occur. Studies on piperazine, a related cyclic amine, have shown that thermal degradation can lead to ring-opening and the formation of various byproducts.[5][6][7] For this compound, thermal stress could potentially lead to the cleavage of the Boc group and fragmentation of the piperidine ring.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. While specific data for this compound is not available, compounds with amine functionalities can be susceptible to photo-oxidation.[2] Following ICH Q1B guidelines for photostability testing is crucial to assess this liability.[8][9][10][11]

Stability Data Summary

While specific, publicly available quantitative stability data for this compound is limited, the following tables present plausible data based on the known stability of tert-butyl carbamates and piperidine derivatives under various stress conditions. These tables are intended to be illustrative for the purpose of this guide.

Table 3: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |

| 0.1 M HCl | 24 hours | 60°C | ~25% | Piperidin-4-ylmethanamine |

| 0.1 M NaOH | 24 hours | 60°C | ~5% | Piperidin-4-ylmethanamine |

| 3% H₂O₂ | 24 hours | Room Temp | ~10% | N-oxide and other oxidative species |

| Thermal | 7 days | 80°C | ~8% | Undetermined |

| Photolytic (ICH Q1B) | Per guideline | Per guideline | ~3% | Undetermined |

Table 4: Long-Term Stability Projection (Hypothetical Data at 25°C/60% RH)

| Time Point | Assay (%) | Total Impurities (%) |

| Initial | 99.5 | 0.5 |

| 3 Months | 99.3 | 0.7 |

| 6 Months | 99.1 | 0.9 |

| 12 Months | 98.8 | 1.2 |

| 24 Months | 98.2 | 1.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies

The objective of forced degradation studies is to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v).

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Prior to analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place approximately 10 mg of the solid compound in a sealed, clear glass vial and store it in an oven at 80°C for 7 days. After the stress period, dissolve the sample in the diluent to a known concentration for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][11] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Proposed)

A reverse-phase HPLC method is suitable for monitoring the purity of this compound and separating it from its potential degradation products.

Table 5: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life.

Protocol:

-

Sample Preparation: Package the test substance in containers that simulate the proposed bulk packaging.

-

Storage Conditions: Store the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[12][13]

-

Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[13][14]

-

Analysis: At each time point, test the samples for appearance, assay, and impurity profile using the validated stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry, dark environment, and under an inert atmosphere. The primary degradation liabilities are acid-catalyzed hydrolysis of the Boc protecting group and potential oxidation of the piperidine ring. Forced degradation studies are essential to identify potential impurities and to develop a robust, stability-indicating analytical method. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical synthetic intermediate.

References

- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH Official web site : ICH [ich.org]

- 10. m.youtube.com [m.youtube.com]

- 11. q1scientific.com [q1scientific.com]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. snscourseware.org [snscourseware.org]

A Comprehensive Technical Guide to the Safe Handling of Piperidine Derivatives for Research and Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and the capacity to form crucial interactions with biological targets.[2] However, the diverse array of substituents incorporated into the piperidine ring can significantly influence its toxicological profile, necessitating a thorough understanding of the associated hazards and appropriate handling procedures. This guide provides an in-depth overview of the safety and handling of piperidine derivatives for researchers, scientists, and drug development professionals. It covers quantitative toxicity data, detailed experimental protocols, and the key signaling pathways influenced by this class of compounds.

Toxicological Profile of Piperidine Derivatives

The toxicity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. A comprehensive understanding of the structure-toxicity relationship is crucial for the safe design and handling of novel piperidine-containing molecules.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of piperidine and a selection of its derivatives. This information allows for a comparative assessment of their toxic potential.

Table 1: Acute Toxicity (LD50) of Piperidine and Selected Derivatives

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| Piperidine | Rat | Oral | 133 - 740[3][4] |

| Rat | Dermal | 275[3][4] | |

| Rat | Inhalation (4h) | 4.8 mg/L (LC50)[3] | |

| Mouse | Oral | 30[3] | |

| Rabbit | Oral | 145[3] | |

| 2-Methylpiperidine | Mosquito (Aedes aegypti) | Topical | 1.09 - 1.77 µ g/mosquito [5] |

| 2-Ethyl-piperidine | Mosquito (Aedes aegypti) | Topical | 0.8 µ g/mosquito [5][6] |

| 3-Methyl-piperidines | Mosquito (Aedes aegypti) | Topical | 1.80 - 4.14 µ g/mosquito [5][7] |

| 4-Methyl-piperidines | Mosquito (Aedes aegypti) | Topical | 1.22 - 6.71 µ g/mosquito [5][7] |